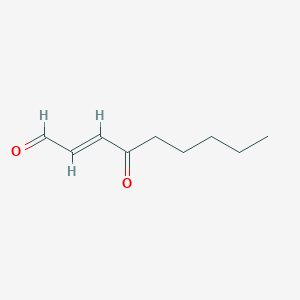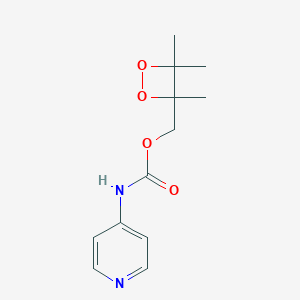![molecular formula C7H13Cl2N3S B012610 4,5,6,7-Tetrahydrobenzo[d]thiazol-2,6-diamin-dihydrochlorid CAS No. 104617-48-3](/img/structure/B12610.png)
4,5,6,7-Tetrahydrobenzo[d]thiazol-2,6-diamin-dihydrochlorid
Übersicht
Beschreibung
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3S and its molecular weight is 242.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Duale Kinase-Inhibitoren
Diese Verbindung wurde bei der Entwicklung, Synthese und Bewertung neuer dualer Kinase-Inhibitoren von CK2 und GSK3β eingesetzt . Diese Kinasen sind verantwortlich für die Phosphorylierung eines Tumorsuppressoreiweißes (PTEN) in kooperativer Weise, was zu dessen Deaktivierung führt . Daher ist es wichtig, beide Kinasen gleichzeitig zu hemmen, um die PTEN-Deaktivierung effizienter zu verhindern .
DNA-Gyrase-B-Inhibitoren
Die Verbindung wurde bei der computergestützten strukturbasierten Optimierung von Derivaten eingesetzt, die als Inhibitoren der bakteriellen DNA-Gyrase B (GyrB) wirken . Eine umfassende Analyse der verschiedenen molekularen Wechselwirkungen, die die molekularen Komplexe stabilisieren, wurde unter Verwendung kombinierter theoretischer Methoden durchgeführt .
Nichtlineare optische Anwendungen
Das Sulfat-Monohydrat-Salz dieser Verbindung dient als gutes Material für nichtlineare optische (NLO) Anwendungen .
Korrosionsinhibitor
Es wurde als Korrosionsinhibitor für Baustahl in saurem Medium eingesetzt .
Zwischenprodukt in der Arzneimittelsynthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese von Pramipexol, einem Agonisten des Dopamin-D2-Subfamiliarezeptors
Wirkmechanismus
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
This compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these enzymes leads to changes in their activity, which can have significant effects on cellular processes.
Biochemical Pathways
The inhibition of GyrB affects the bacterial DNA replication process, potentially leading to the death of bacterial cells . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation of PTEN, which can lead to the reactivation of this tumor suppressor protein . This can have significant effects on cell proliferation and survival, particularly in cancer cells.
Result of Action
The inhibition of GyrB by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can lead to the death of bacterial cells, making it a potential antibacterial agent . The compound’s ability to inhibit CK2 and GSK3β and reactivate PTEN suggests that it could have potential as a cancer therapeutic .
Action Environment
The action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules in the environment
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has been found to interact with several key enzymes and proteins. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase found in bacteria . The compound forms molecular complexes with GyrB, stabilizing the enzyme and preventing it from carrying out its function .
Cellular Effects
In terms of cellular effects, 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride’s inhibition of GyrB can lead to the prevention of DNA replication in bacteria, thereby exerting antibacterial effects .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves the formation of molecular complexes with GyrB. These complexes are stabilized through various molecular interactions, which have been analyzed using combined theoretical techniques .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXDZDBXNUPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546340 | |
| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-48-3 | |
| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



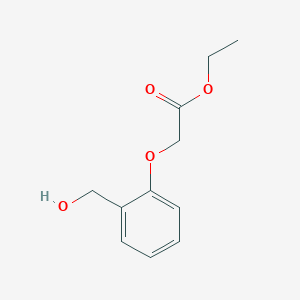

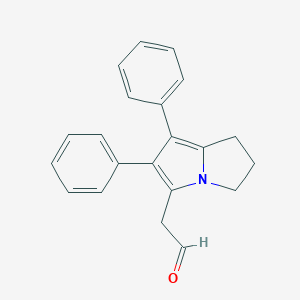



![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)

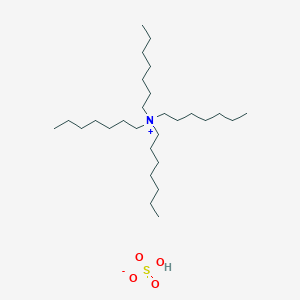
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)

